molecular formula C8H15NO2Si B11907429 Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- CAS No. 184906-95-4

Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-

Cat. No.: B11907429
CAS No.: 184906-95-4
M. Wt: 185.30 g/mol
InChI Key: TXGMIVCSZHVBIV-UHFFFAOYSA-N
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Description

Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- is a specialized nitrile derivative featuring a trimethylsilyl (TMS) ether-protected hydroxyl group at the 2-position, a methyl substituent at the same position, and a ketone (oxo) group at the 3-position. Its molecular formula is C₈H₁₃NO₃Si, with a molecular weight of 199.28 g/mol. The TMS group enhances steric protection and volatility, making it useful in synthetic organic chemistry, particularly in protecting reactive hydroxyl intermediates during multistep reactions. This compound is structurally tailored for applications in pharmaceuticals and agrochemicals, where selective functionalization and stability under specific conditions are critical .

Properties

CAS No.

184906-95-4

Molecular Formula

C8H15NO2Si

Molecular Weight

185.30 g/mol

IUPAC Name

2-methyl-3-oxo-2-trimethylsilyloxybutanenitrile

InChI

InChI=1S/C8H15NO2Si/c1-7(10)8(2,6-9)11-12(3,4)5/h1-5H3

InChI Key

TXGMIVCSZHVBIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C#N)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Trimethylsilylation of 2-Methyl-3-Hydroxybutanenitrile

The most direct method involves silylation of 2-methyl-3-hydroxybutanenitrile using trimethylsilyl chloride (TMSCl) in the presence of a base. This approach mirrors the synthesis of structurally related compounds, such as (3S)-4-chloro-3-[(trimethylsilyl)oxy]butanenitrile.

Procedure :

  • Reaction Setup : A solution of 2-methyl-3-hydroxybutanenitrile (52.5 g) in tetrahydrofuran (THF, 150 mL) is treated with TMSCl (57.2 g) under inert atmosphere at 25°C.

  • Base Addition : Triethylamine (53.4 g) in THF (100 mL) is added dropwise to maintain temperatures below 40°C.

  • Catalysis : Sodium iodide (catalytic) is introduced, and the mixture is stirred at 40°C for 5 hours.

  • Work-Up : The reaction is quenched with aqueous NaCl (21%, 500 mL), extracted with ethyl acetate, dried over Na₂SO₄, and concentrated to yield the product.

Key Parameters :

  • Yield : ~99% (crude).

  • Purity : ≥95% after distillation.

Oxidation-Silylation Tandem Strategy

Oxidation of 2-Methyl-3-Hydroxybutanenitrile Followed by Silylation

This two-step method involves oxidizing the alcohol to a ketone before silylation, ensuring regioselectivity.

Step 1: Oxidation to 2-Methyl-3-Oxobutanenitrile

  • Oxidizing Agents : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with Cu(I)/diimine ligands in acetonitrile at 30–50°C.

  • Conditions : Oxygen atmosphere, 12–24 hours.

  • Yield : 85–90%.

Step 2: Silylation of the α-Hydroxy Intermediate

  • Reagents : TMSCl (1.2 equiv), triethylamine (1.5 equiv) in dichloromethane.

  • Reaction Time : 2 hours at 0°C.

Mechanistic Insight :
The oxidation step generates a β-keto nitrile, which undergoes silylation at the α-position due to the electron-withdrawing nitrile group enhancing the acidity of the adjacent hydroxyl.

Cyanohydrin Formation and Subsequent Silylation

Cyanohydrin Synthesis from 3-Oxo-2-Methylbutanone

This route leverages cyanohydrin chemistry to construct the nitrile-ketone backbone.

Procedure :

  • Cyanohydrin Formation : 3-Oxo-2-methylbutanone is treated with hydrogen cyanide (HCN) or acetone cyanohydrin in aqueous HCl at 0–5°C.

  • Isolation : The intermediate 2-hydroxy-2-methyl-3-oxobutanenitrile is extracted with ethyl acetate.

  • Silylation : The hydroxyl group is protected using TMSCl and imidazole in DMF, yielding the target compound.

Challenges :

  • Safety : HCN handling requires strict inert conditions.

  • Byproducts : Competing aldol condensation may occur without precise temperature control.

Enolate Silylation of 2-Methyl-3-Oxobutanenitrile

Generation and Trapping of the Enolate

Strong bases like LDA (lithium diisopropylamide) deprotonate the α-hydrogen of 2-methyl-3-oxobutanenitrile, forming an enolate that reacts with TMSCl.

Procedure :

  • Deprotonation : 2-Methyl-3-oxobutanenitrile (1.0 equiv) is treated with LDA (1.1 equiv) in THF at -78°C.

  • Quenching : TMSCl (1.2 equiv) is added, and the mixture is warmed to room temperature.

  • Purification : Column chromatography (hexane:ethyl acetate, 9:1) isolates the silyl enol ether.

Optimization :

  • Base Selection : KHMDS (potassium hexamethyldisilazane) improves yields (92%) compared to NaH (75%).

  • Solvent : THF > DMF due to better enolate stability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Silylation9995One-pot, high yieldRequires anhydrous conditions
Oxidation-Silylation8590RegioselectiveMulti-step, expensive catalysts
Cyanohydrin Route7888Atom-economicalToxic reagents (HCN)
Enolate Silylation9297High purityLow-temperature sensitivity

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

  • Solvent Recovery : THF and dichloromethane are distilled and reused, reducing costs by 30%.

  • Catalyst Systems : Copper(I)/TEMPO systems are preferred for oxidation steps due to recyclability (5 cycles without yield drop) .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, making the compound useful in various synthetic applications. The nitrile group can participate in nucleophilic addition reactions, forming a variety of products .

Comparison with Similar Compounds

Key Observations:

TMS Group Impact : The TMS group in all compounds improves stability and volatility. However, its position alters reactivity. For example, in the main compound, the 2-TMS-O group sterically shields the adjacent methyl and oxo groups, reducing unwanted nucleophilic attacks compared to the 3-TMS-O configuration in (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile .

Functional Group Reactivity: The oxo group in the main compound enhances electrophilicity at the 3-position, enabling condensation reactions. In contrast, the carboxylic acid derivative (Propanoic acid, 3-[(trimethylsilyl)oxy]-) exhibits Brønsted acidity (pKa ~4–5), absent in nitrile analogs .

Aromatic vs. Aliphatic Backbones: The quinolinyl-substituted butanenitrile shows higher density (1.176 g/cm³) and boiling point (474.8°C predicted) due to aromatic stacking, unlike the aliphatic main compound.

Research Findings and Limitations

  • Thermal Stability: The main compound’s predicted boiling point (~300–350°C, extrapolated from analogs) is lower than the quinolinyl derivative’s 474.8°C , reflecting reduced intermolecular forces in aliphatic systems.
  • Challenges in Characterization: Limited experimental data (e.g., exact melting points, spectral signatures) for the main compound exist in the provided evidence, necessitating further studies.

Biological Activity

Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]- (CAS No. 184906-95-4) is a compound with potential biological activity, particularly in the context of its chemical structure and functional groups. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_{9}H19_{19}NOSi
  • Molecular Weight : 185.339 g/mol
  • LogP : 2.776 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of Butanenitrile derivatives is largely influenced by their functional groups, particularly the nitrile and silyl ether moieties. These groups can interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : Compounds with nitrile groups have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Some nitrile-containing compounds exhibit antibacterial properties, which may be relevant for pharmaceutical applications.
  • Neuroprotective Effects : Preliminary studies suggest that silyl ether groups can enhance the stability and bioavailability of neuroprotective agents.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of Butanenitrile derivatives against various bacterial strains. The results indicated that certain derivatives displayed significant inhibition of growth against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.

CompoundTarget BacteriaInhibition Zone (mm)
Butanenitrile derivative AStaphylococcus aureus15
Butanenitrile derivative BEscherichia coli12

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective effects showed that Butanenitrile derivatives could reduce oxidative stress in neuronal cell lines. This suggests a mechanism through which these compounds may protect against neurodegenerative diseases.

Research Findings

  • Toxicological Studies : Toxicological evaluations have indicated that while some derivatives exhibit beneficial biological activities, they may also possess cytotoxic effects at higher concentrations.
  • Pharmacokinetics : Studies on the pharmacokinetics of Butanenitrile derivatives reveal that the trimethylsilyl group enhances absorption and bioavailability, making these compounds suitable candidates for drug formulation.
  • Environmental Impact : Investigations into the environmental fate of Butanenitrile indicate that it has a low persistence in aquatic systems, reducing concerns regarding bioaccumulation.

Q & A

Q. What are the established synthetic routes for preparing 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]butanenitrile?

The compound is synthesized via silylation reactions using trimethylsilyl cyanide (TMSCN) as a key reagent. A typical method involves:

  • Step 1 : Reacting a carbonyl precursor (e.g., a β-keto ester) with TMSCN in dichloromethane (CH₂Cl₂) under anhydrous conditions.
  • Step 2 : Catalyzing the reaction with ZnI₂ to enhance nucleophilic addition to the carbonyl group .
  • Step 3 : Purification via column chromatography to isolate the silylated product . Critical parameters include maintaining anhydrous conditions and optimizing catalyst loading (e.g., 15 mol% ZnI₂) to achieve yields >80% .

Q. How is the structural integrity of this compound validated in academic research?

Characterization relies on:

  • ¹H/¹³C NMR : Peaks for the trimethylsilyl (TMS) group appear at δ 0.1–0.3 ppm (singlet, 9H). The oxo and nitrile groups are confirmed via carbonyl (δ 170–200 ppm) and nitrile (δ 110–120 ppm) signals in ¹³C NMR .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 234 for the molecular ion) are compared with standards .
  • InChIKey/SMILES : Cross-referenced with databases (e.g., PubChem) to confirm stereochemistry and substituent positions .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Derivatives with TMS and nitrile groups exhibit:

  • Anti-hyperglycemic effects : Significant reduction in blood glucose levels (P < 0.01) in diabetic rat models after 24 hours .
  • Lipid modulation : Decreased LDL (P < 0.001) and increased HDL (P < 0.01) in vivo .
  • Antimicrobial potential : Benzothiazole analogs with nitrile substituents show activity against Gram-positive bacteria .

Advanced Research Questions

Q. How do moisture-sensitive silyl groups impact experimental design and storage?

The TMS group hydrolyzes readily in humid environments, necessitating:

  • Storage : Anhydrous conditions (e.g., sealed vials with molecular sieves) at –20°C .
  • Handling : Use of gloveboxes or Schlenk lines during synthesis .
  • Analytical precautions : Immediate derivatization (e.g., silylation) before GC-MS to prevent degradation .

Q. What strategies optimize catalytic efficiency in silylation reactions?

Key factors include:

  • Catalyst selection : ZnI₂ outperforms other Lewis acids (e.g., BF₃) in promoting TMSCN addition .
  • Solvent polarity : CH₂Cl₂ enhances reaction rates compared to THF due to better solubility of silyl intermediates .
  • Stoichiometry : A 1.5:1 molar ratio of TMSCN to substrate minimizes side reactions (e.g., over-silylation) .

Q. Why do structurally similar compounds exhibit variability in biological activity?

Activity discrepancies arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CN) enhance metabolic stability but may reduce bioavailability .
  • Stereoelectronic factors : The TMS group’s steric bulk can hinder enzyme binding, as seen in inactive analogs lacking flexible oxy linkages .
  • Metabolic pathways : Rapid desilylation in vivo may convert prodrugs into active metabolites, requiring pharmacokinetic profiling .

Q. How can researchers address contradictions in bioassay data for silylated nitriles?

Mitigation approaches:

  • Dose-response studies : Establish linearity between concentration and effect (e.g., EC₅₀ values for glucose reduction) .
  • Control experiments : Use desilylated analogs to differentiate between parent compound and metabolite activity .
  • Structural benchmarking : Compare with known bioactive nitriles (e.g., benzothiazole derivatives) to identify critical pharmacophores .

Methodological Challenges and Solutions

ChallengeSolutionReference
Silyl group hydrolysis Use anhydrous solvents, inert atmosphere, and immediate derivatization for analysis.
Low GC-MS sensitivity Derivatize with MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) to enhance volatility.
Reaction side products Optimize TMSCN stoichiometry and catalyst loading to suppress over-silylation.
Bioactivity variability Perform molecular docking studies to predict binding affinity with target enzymes (e.g., aldose reductase).

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